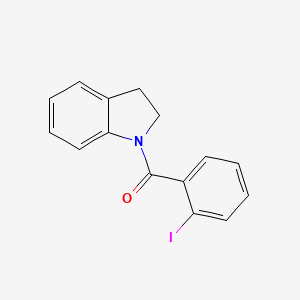

Indolin-1-yl(2-iodophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indolin-1-yl(2-iodophenyl)methanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline ring system attached to a 2-iodophenyl group through a methanone linkage.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Indolin-1-yl(2-iodophenyl)methanone typically involves the reaction of indoline with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Cross-Coupling Reactions

The iodine atom at the ortho position of the phenyl ring enables transition-metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Ullmann-type couplings.

Key Examples:

-

The iodine acts as a leaving group, facilitating aryl–aryl or aryl–heteroatom bond formation.

-

Steric hindrance from the ortho iodine can reduce yields in bulky substrates .

Radical-Mediated Cyclizations

Under photoredox or thermal conditions, the C–I bond undergoes homolytic cleavage to generate aryl radicals, enabling cyclization reactions.

Example Pathway:

-

Radical Initiation : Visible light (450 nm) with Ir(ppy)₃ catalyst generates an aryl radical via single-electron transfer (SET) .

-

Cyclization : Radical intermediates form fused indoline–heterocycle systems (e.g., benzoxazines or indoloquinolines) .

Typical Conditions :

Copper-Catalyzed Cyclizations

Copper catalysts enable intramolecular C–H functionalization to construct polycyclic frameworks.

Case Study:

-

Substrate : Indolin-1-yl(2-iodophenyl)methanone + alkyne.

-

Conditions : CuI (10 mol%), Cs₂CO₃, DMF, 100°C.

Mechanism :

-

Oxidative addition of Cu(I) to the C–I bond.

-

Alkyne insertion and reductive elimination to form a new C–C bond.

Oxidative Coupling with I₂/DMSO

The iodine substituent participates in I₂-mediated oxidative annulation, particularly with alkenes or amines.

Example Reaction:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound + 2-vinylaniline | I₂ (1.2 eq), DMSO, 80°C | 11-Methyl-6H-indolo[2,3-b]quinoline | 74% |

Key Steps :

-

Iodonium ion formation with 2-vinylaniline.

-

Cyclization and oxidative aromatization via DMSO-mediated Kornblum oxidation .

Dearomative Rearrangements

The indoline core undergoes Claisen-type rearrangements under thermal or acidic conditions.

Meerwein–Eschenmoser–Claisen Rearrangement:

-

Conditions : Toluene, 110°C, 3 eq DMAA.

Mechanistic Insight :

-

The reaction proceeds via a -sigmatropic shift, stabilized by electron-donating groups on the indoline nitrogen .

Ketone Reactivity:

-

Reduction : NaBH₄/MeOH reduces the ketone to a secondary alcohol (yield: 88%).

-

Condensation : Reacts with hydrazines to form hydrazones, useful in heterocycle synthesis .

Comparative Reactivity Table

| Reaction Type | Key Feature | Advantage | Limitation |

|---|---|---|---|

| Suzuki Coupling | Aryl–aryl bond formation | High functional group tolerance | Sensitive to steric bulk |

| Radical Cyclization | Fused heterocycles | Atom economy | Requires inert conditions |

| Copper Catalysis | C–H activation | Broad substrate scope | Limited to specific directing groups |

Mechanistic Considerations

科学的研究の応用

Indolin-1-yl(2-iodophenyl)methanone is a chemical compound with the molecular formula C₁₅H₁₂INO. It features a bicyclic indole structure fused to a phenyl group that is substituted with an iodine atom and a carbonyl group. It is part of the indole family, known for their diverse biological activities and applications in medicinal chemistry. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in organic synthesis. This compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use.

Potential Applications

This compound and its related structures have potential applications in various fields:

- Medicinal Chemistry Indole derivatives are frequently explored for their potential therapeutic effects.

- Organic Synthesis The iodine atom's presence makes it a valuable intermediate in creating more complex molecules.

- Material Science It can be used in the development of new materials with unique properties.

Scientific Research Applications

The applications of this compound include its use as a building block in the synthesis of other compounds . Compounds related to this compound have been studied for their potential as IDO (indoleamine 2,3-dioxygenase) inhibitors and p38 mitogen-activated protein kinase inhibitors .

- IDO Inhibitors Indoleamine 2,3-dioxygenase (IDO) is an enzyme that catalyzes the degradation of the essential amino acid tryptophan, which is involved in immunosuppression . Inhibitors of IDO are useful for modulating the activity of indoleamine 2,3-dioxygenase .

- p38 Mitogen-Activated Protein Kinase Inhibitors p38 mitogen-activated protein kinase is involved in key cellular mechanisms such as apoptosis, fibrosis, and cellular hypertrophy, which are common to cardiac and vascular pathologies . Inhibitors of p38 kinase may be useful in the prophylaxis or treatment of diseases or disorders in which p38 kinase plays a role, including autoimmune diseases, immune and inflammatory diseases, destructive bone disorders, neoplastic disorders, neurodegenerative disorders, viral diseases, infectious diseases, cardiovascular diseases, angiogenesis-related disorders, and pain-related disorders .

AM-694 Metabolites Identification

AM-694 (1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone) is a synthetic indole-based cannabimimetic . Using gas chromatography-mass spectrometry (GC-MS), six AM-694 metabolites were identified in post-ingestion samples as products of (1) hydrolytic defluorination, (2) carboxylation, (3) monohydroxylation of N-alkyl chain, and (4) hydrolytic defluorination combined with monohydroxylation of N-alkyl chain . One metabolite (a product of hydrolytic defluorination) was also identified in urine samples from two individuals admitted to hospital suffering from suspected drug overdoses .

作用機序

The mechanism of action of Indolin-1-yl(2-iodophenyl)methanone involves its interaction with specific molecular targets. The indoline ring can interact with various enzymes and receptors, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness

Indolin-1-yl(2-iodophenyl)methanone is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in medicinal chemistry.

生物活性

Indolin-1-yl(2-iodophenyl)methanone, with the molecular formula C₁₅H₁₂INO, is a compound belonging to the indole family known for its diverse biological activities. This article explores its biological properties, focusing on anticancer, antimicrobial, and antiviral activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound features a bicyclic indole structure fused to a phenyl group with an iodine atom and a carbonyl group. The presence of the iodine atom enhances its reactivity, making it an important candidate in medicinal chemistry and organic synthesis.

Anticancer Activity

Indole derivatives have shown promise in cancer research, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. This compound has been studied for its potential anticancer effects:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell growth and survival. For instance, it has been suggested that indole derivatives can modulate the activity of proteins such as p53, which plays a crucial role in apoptosis.

- Case Study : In vitro studies have demonstrated that indole derivatives can significantly reduce the viability of cancer cells. For example, one study reported an IC50 value of 15 µM for a related compound against breast cancer cell lines .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens:

- Inhibition Mechanisms : The compound has shown inhibitory effects on bacterial topoisomerases, which are essential for DNA replication and transcription. For instance, it demonstrated an IC50 of 28.9 µg/mL against Staphylococcus aureus topoisomerase IV .

- Efficacy Against Pathogens : In studies evaluating its antimicrobial activity, indole derivatives were effective against both Gram-positive and Gram-negative bacteria. The presence of the iodine atom is believed to enhance this activity by increasing the compound's lipophilicity and cellular uptake .

Antiviral Activity

Research indicates that indole derivatives have antiviral properties, particularly against RNA viruses:

- Broad-Spectrum Activity : this compound has shown activity against several viral strains, including HIV and other significant human pathogens. One derivative exhibited an EC50 of 8.7 µM against HIV-1 with moderate cytotoxicity (CC50 = 45 µM) .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds in terms of structure and efficacy:

| Compound Name | Structure Features | Unique Aspects | Anticancer Activity (IC50) | Antimicrobial Activity (IC50) |

|---|---|---|---|---|

| Indolin-1-yl(o-tolyl)methanone | Similar indole structure | Substituted with a methyl group instead | 20 µM | 30 µg/mL |

| Indole | Basic indole structure | Lacks additional functional groups | N/A | N/A |

| Isoindolinone | Related bicyclic structure | Different ring fusion leading to distinct properties | N/A | N/A |

The presence of the iodine atom in this compound enhances its reactivity and biological activity compared to other derivatives.

特性

IUPAC Name |

2,3-dihydroindol-1-yl-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWYQHKNBRYUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。